1H-Benzimidazole, 6-bromo-2-(2-furanyl)-

Description

BenchChem offers high-quality 1H-Benzimidazole, 6-bromo-2-(2-furanyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole, 6-bromo-2-(2-furanyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

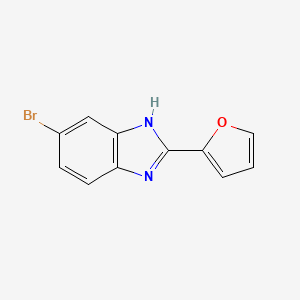

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7BrN2O |

|---|---|

Molecular Weight |

263.09 g/mol |

IUPAC Name |

6-bromo-2-(furan-2-yl)-1H-benzimidazole |

InChI |

InChI=1S/C11H7BrN2O/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,(H,13,14) |

InChI Key |

XYCSXVZWQFSQAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)Br |

Origin of Product |

United States |

Significance of Benzimidazole Scaffolds in Modern Drug Discovery and Medicinal Chemistry

The benzimidazole (B57391) scaffold, formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation is due to its recurring presence in a multitude of compounds exhibiting a wide array of pharmacological activities. ijpsr.combenthamdirect.com The versatility of the benzimidazole core allows it to interact with various biological targets through mechanisms like hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov

Benzimidazole derivatives have demonstrated a remarkable spectrum of biological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, anthelmintic, and antihypertensive properties. nih.govarabjchem.orgimpactfactor.org The structural similarity of the benzimidazole nucleus to natural purines allows it to interact with the biopolymers of living systems. biotech-asia.org This inherent bioactivity has led to the development of numerous FDA-approved drugs containing this scaffold, such as the proton pump inhibitor omeprazole (B731) and the anthelmintic agent albendazole. nih.govimpactfactor.org The stability, bioavailability, and synthetic accessibility of the benzimidazole ring system continue to make it a central focus for the design and development of new therapeutic agents. benthamscience.com

Rationale for Investigating Halogenated Benzimidazole Derivatives in Bioactive Compounds

The introduction of halogen atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. Halogenation of the benzimidazole (B57391) scaffold can significantly influence its potency, selectivity, and pharmacokinetic profile. For instance, substituting the benzimidazole core with a halogen atom, such as bromine at the C-5 or C-6 position, has been shown to enhance anticancer activity. nih.gov

Halogens can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes. Furthermore, they can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets like enzymes and receptors. acs.org The size and electronegativity of the halogen atom can be fine-tuned to optimize these interactions. Research into halogen- and amidino-substituted benzimidazoles has shown that these modifications can lead to potent antiproliferative agents. mdpi.com Therefore, the 6-bromo substitution in 1H-Benzimidazole, 6-bromo-2-(2-furanyl)- is a rational design element aimed at potentially enhancing its biological efficacy.

Importance of Furan Substituted Heterocycles in Pharmaceutical and Agrochemical Industries

The ether oxygen in the furan (B31954) ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. orientjchem.org Moreover, the furan nucleus can often serve as a bioisostere for a phenyl ring, offering a different hydrophilic-lipophilic balance which can be advantageous in drug optimization. orientjchem.org Several commercially available drugs, such as the antibacterial nitrofurantoin (B1679001) and the anti-ulcer agent ranitidine, feature a furan moiety, highlighting its importance in the pharmaceutical industry. orientjchem.orgwisdomlib.org The incorporation of a 2-furanyl group into the benzimidazole (B57391) structure is thus a strategic approach to generate novel compounds with potentially enhanced or new therapeutic activities.

Structure Activity Relationship Sar Studies of 1h Benzimidazole, 6 Bromo 2 2 Furanyl Derivatives

Impact of Halogen Substitution (Bromine at C6) on Biological Efficacy and Selectivity

The presence of a halogen, specifically a bromine atom at the C6 position of the benzimidazole (B57391) ring, is a critical determinant of the biological activity of 2-(2-furanyl)benzimidazole derivatives. Halogen substitutions, particularly at the C5 and C6 positions, are a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and electronic character, thereby influencing its interaction with biological targets.

Research has consistently shown that the introduction of electron-withdrawing groups, such as halogens, at the C5 and/or C6 positions of the benzimidazole ring can lead to more potent compounds. mdpi.com For instance, in studies on anti-RSV agents, the presence of a chlorine atom at position 5 of the benzimidazole ring resulted in inhibitors that were more effective than their unsubstituted analogues. mdpi.com This suggests that the electronegative nature of the halogen atom contributes favorably to the binding affinity of the molecule with its target protein.

Furthermore, studies on antifungal benzimidazoles have demonstrated that di-bromo substituted compounds exhibit greater activity compared to their mono-bromo counterparts, highlighting the positive impact of halogenation on potency. nih.gov The bromine at C6 in the 1H-Benzimidazole, 6-bromo-2-(2-furanyl)- scaffold is therefore anticipated to enhance its biological efficacy. This enhancement is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the ability of the halogen to form halogen bonds, which are specific non-covalent interactions that can stabilize the drug-receptor complex. The position of the halogen is also crucial; for example, in a series of 2-phenyl-substituted benzimidazoles, a lipophilic group at the R5 position was found to favor COX-1 inhibition, while a hydrophilic group at the same position enhanced COX-2 inhibition, indicating that substitutions on the benzene (B151609) ring can also influence selectivity. nih.gov

Table 1: Impact of Benzene Ring Substitution on Biological Activity

| Compound Scaffold | Substitution Position | Substituent Type | Observed Effect on Activity/Selectivity | Reference |

|---|---|---|---|---|

| Benzimidazole | C5/C6 | Electron-withdrawing groups (e.g., Cl, Br) | Increased potency (e.g., anti-RSV activity). mdpi.com | mdpi.com |

| Benzimidazole | - | Dibromo-substitution | Higher antifungal activity compared to mono-bromo derivatives. nih.gov | nih.gov |

| 2-Phenyl-benzimidazole | C5 | Lipophilic group | Favors COX-1 inhibition. nih.gov | nih.gov |

| 2-Phenyl-benzimidazole | C5 | Hydrophilic group | Enhances COX-2 inhibition. nih.gov | nih.gov |

Role of the 2-(2-Furanyl) Moiety in Target Interactions and Pharmacological Profile

The 2-(2-furanyl) moiety at the C2 position of the benzimidazole ring is a key structural feature that significantly contributes to the molecule's pharmacological profile. Furan (B31954) is a five-membered aromatic heterocycle that is prevalent in a wide range of natural products and synthetic compounds with important biological activities. researchgate.net Its inclusion in the benzimidazole scaffold can influence target interactions through several mechanisms.

In the context of SAR, the furan ring is not merely a passive scaffold component. For example, in the development of HIF-1 inhibitors based on an indazole core, it was found that substituting other heterocycles for the furan ring at a similar position resulted in a loss of activity, underscoring the specific requirement of the furan moiety for that particular biological effect. nih.gov This highlights that the unique electronic distribution and geometry of the furan ring are often crucial for precise molecular recognition at the target site. The 2-(2-furanyl) group is therefore integral to the interaction of 6-bromo-1H-benzimidazole derivatives with their biological counterparts, playing a direct role in binding and subsequent biological response.

Influence of Substituents at N1 (Benzimidazole Nitrogen) on Activity Modulation

The N1 position of the benzimidazole ring is a common site for chemical modification, and substituents at this position can profoundly modulate the biological activity of the parent compound. nih.govnih.gov The hydrogen atom on the N1 nitrogen is relatively acidic and can be readily replaced by a variety of functional groups. srrjournals.com These substitutions can alter the molecule's solubility, lipophilicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties.

Studies have shown that N-1 substitution can significantly enhance the chemotherapeutic activity of benzimidazole derivatives. nih.gov For instance, the introduction of benzyl (B1604629) groups or other substituted moieties at the N1 position has been a successful strategy in the design of various biologically active compounds. nih.govresearchgate.net The nature of the N1-substituent can fine-tune the molecule's activity. The size, shape, and electronic properties of the substituent can influence how the molecule fits into its binding pocket and interacts with key residues. This modulation is a critical aspect of lead optimization, allowing for the refinement of a compound's potency and selectivity. Therefore, for derivatives of 1H-Benzimidazole, 6-bromo-2-(2-furanyl)-, modifications at the N1 position represent a key avenue for optimizing biological performance.

Effects of Further Substitutions on the Benzene and Furan Rings on Bioactivity

Beyond the C6-bromo and N1 positions, further substitutions on both the benzene and furan rings of the 1H-Benzimidazole, 6-bromo-2-(2-furanyl)- scaffold offer additional opportunities to modulate bioactivity.

Similarly, the furan ring can also be a target for substitution. Modifications on the furan ring can influence the molecule's interaction with its target. For instance, in antitubercular derivatives of furyl-2-benzimidazole, substitutions at the 5' position of the furan ring, such as the formation of isonicotinoylhydrazones, led to compounds with significant activity. nih.gov This indicates that the periphery of the furan ring is also involved in molecular recognition and binding. The strategic placement of functional groups on either ring system can be used to probe the topology of the target's binding site and to optimize interactions, leading to improved potency and selectivity.

Correlation Between Electronic and Steric Factors and Biological Potency

The biological potency of 1H-Benzimidazole, 6-bromo-2-(2-furanyl)- derivatives is governed by a complex interplay of electronic and steric factors. These physicochemical properties determine how a molecule recognizes and binds to its biological target, as well as its ability to reach the target site.

Electronic Factors: The electronic properties of substituents, characterized by their electron-donating or electron-withdrawing nature, are crucial. As noted previously, the presence of electron-withdrawing groups like bromine at C6 or trifluoromethyl groups on associated phenyl rings often enhances biological activity. mdpi.comnih.gov These groups can influence the acidity of the N-H bond, the dipole moment of the molecule, and its ability to participate in electrostatic or hydrogen-bonding interactions. For example, in a series of HIF-1 inhibitors, derivatives with electron-withdrawing substituents like cyanophenyl exhibited greater inhibitory activity than those with electron-donating groups like methoxyphenyl, despite similar steric bulk. nih.gov This demonstrates a clear correlation between the electronic nature of the substituent and the resulting biological potency.

Steric Factors: The size and shape of the molecule and its substituents (steric factors) are equally important. The substituent must fit within the confines of the target's binding pocket. Bulky groups can cause steric hindrance, preventing optimal binding, while smaller groups may not provide sufficient contact for a strong interaction. The anti-amoebic activity of certain 1H-benzimidazole derivatives was found to be favored by the steric size of the substituent at the C5 position, indicating that spatial arrangement is a key factor for efficacy against that specific target. isca.me Therefore, optimizing the biological potency of 6-bromo-2-(2-furanyl)benzimidazole derivatives requires a careful balance of both electronic and steric properties to ensure favorable interactions with the target receptor.

Pharmacophore Identification and Key Structural Motifs for Lead Optimization

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model represents the crucial functionalities required for a compound's activity, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov

For the 1H-Benzimidazole, 6-bromo-2-(2-furanyl)- scaffold, a pharmacophore model would define the spatial relationships between key features:

Aromatic Rings: The benzimidazole and furan rings themselves would likely serve as key aromatic/hydrophobic features, crucial for π-π stacking or hydrophobic interactions within the binding site. nih.gov

Hydrogen Bond Acceptor/Donor: The nitrogen atoms of the benzimidazole ring and the oxygen of the furan ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.

Halogen Feature: The bromine atom at C6 could be defined as a specific hydrophobic or halogen-bond-donating feature.

By developing a 3D-QSAR (Quantitative Structure-Activity Relationship) model, researchers can visualize the regions where certain properties are favorable or unfavorable for activity. For example, contour maps generated from CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can highlight areas where bulky groups, electronegative groups, or hydrophobic groups would increase or decrease potency. mdpi.com

These models serve as a guide for lead optimization. nih.gov By understanding the key structural motifs required for activity, medicinal chemists can design new derivatives with a higher probability of success. For instance, if a pharmacophore model indicates an unoccupied hydrophobic pocket near the furan ring, new analogs could be synthesized with hydrophobic substituents at that position to enhance binding affinity. This rational, model-driven approach accelerates the discovery of more potent and selective drug candidates based on the 1H-Benzimidazole, 6-bromo-2-(2-furanyl)- framework.

Computational and in Silico Investigations of 1h Benzimidazole, 6 Bromo 2 2 Furanyl

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.gov This simulation helps in understanding the binding mechanism and affinity, which are critical for drug discovery. For benzimidazole (B57391) derivatives, docking studies have been instrumental in elucidating their interactions with various biological targets, including enzymes and receptors. nih.govnih.gov

Molecular docking simulations of 1H-Benzimidazole, 6-bromo-2-(2-furanyl)- against various protein targets can identify putative binding sites and the key amino acid residues involved in the interaction. Based on studies of analogous benzimidazole structures, the heterocyclic ring system typically engages in significant interactions within the active site. semanticscholar.org The benzimidazole ring can form π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), and Tryptophan (TRP). semanticscholar.org The imidazole (B134444) N-H group is a potential hydrogen bond donor, while the nitrogen atom at position 3 can act as a hydrogen bond acceptor.

| Amino Acid Residue | Type | Potential Interaction Type | Interacting Moiety of Ligand |

|---|---|---|---|

| PHE, TYR, TRP | Aromatic | π-π Stacking / Hydrophobic | Benzimidazole Ring, Furan (B31954) Ring |

| LEU, VAL, ALA, ILE | Aliphatic | Hydrophobic Interaction | Benzimidazole Ring, Bromo substituent, Furan Ring |

| ASN, GLN, SER, THR | Polar | Hydrogen Bonding | Imidazole N-H (Donor), Imidazole N (Acceptor), Furan O (Acceptor) |

| LYS, ARG | Basic | Cation-π Interaction / Hydrogen Bonding | Benzimidazole Ring / Imidazole N |

| ASP, GLU | Acidic | Hydrogen Bonding | Imidazole N-H |

The primary output of molecular docking simulations includes the prediction of binding affinity, often expressed as a binding energy score (in kcal/mol), where a more negative value indicates a stronger interaction. nih.gov For benzimidazole derivatives, binding energies can vary significantly depending on the target protein, with values ranging from -7.0 to -8.5 kcal/mol or lower for potent inhibitors. semanticscholar.org

The predicted binding mode describes the specific orientation and conformation of the ligand within the active site. For 1H-Benzimidazole, 6-bromo-2-(2-furanyl)-, a common predicted mode would involve the planar benzimidazole-furan system inserting into a binding cleft, stabilized by a network of interactions. These interactions typically include hydrogen bonds formed by the imidazole moiety and hydrophobic contacts established by the aromatic rings and the bromo substituent. semanticscholar.org

| Protein Target | PDB Code | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Beta-tubulin | 1SA0 | -8.2 | H-bond with ASN249; π-alkyl with ALA316, VAL318 |

| CDK-8 | 5FGK | -7.9 | π-π stacking with PHE80; Hydrophobic contact with LEU146 |

| Acetylcholinesterase | 1ACJ | -8.5 | π-π stacking with TRP84, TYR334; H-bond with SER122 |

| PARP-1 | 4ZZZ | -7.5 | H-bond with GLY863; π-π stacking with TYR907 |

Pharmacophore Modeling for Rational Drug Design and Scaffold Derivatization

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. dovepress.com A pharmacophore model consists of features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov

For 1H-Benzimidazole, 6-bromo-2-(2-furanyl)-, a pharmacophore model can be constructed based on its structural characteristics. This model can then be used for virtual screening to identify new compounds with similar features or to guide the chemical modification of the existing scaffold to enhance activity. researchgate.net A typical pharmacophore hypothesis for a benzimidazole-based compound might include an aromatic ring feature for the benzimidazole system, another for the furan ring, a hydrogen bond donor for the N-H group, a hydrogen bond acceptor for the imidazole nitrogen, and a hydrophobic feature representing the bromo group. nih.gov Such models are crucial for understanding the structure-activity relationship (SAR) and for designing derivatives with improved potency and selectivity. nih.gov

| Pharmacophoric Feature | Corresponding Chemical Moiety | Role in Molecular Recognition |

|---|---|---|

| Aromatic Ring (AR1) | Benzimidazole Ring | π-π stacking, hydrophobic interactions |

| Aromatic Ring (AR2) | Furan Ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Donor (HBD) | Imidazole N-H | Forms hydrogen bonds with acceptor residues (e.g., ASP, GLU) |

| Hydrogen Bond Acceptor (HBA) | Imidazole Nitrogen, Furan Oxygen | Forms hydrogen bonds with donor residues (e.g., ASN, SER) |

| Hydrophobic Group (HY) | Bromo Substituent, Benzene (B151609) Ring | Occupies hydrophobic pockets in the binding site |

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can provide valuable information on molecular geometry, electronic properties, and reactivity. nih.govnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For benzimidazole derivatives, DFT calculations can predict these energy values, helping to understand their electronic behavior and potential for charge transfer interactions within a biological system. dergipark.org.trresearchgate.net The presence of the electron-withdrawing bromine atom and the electron-rich furan ring would be expected to modulate the HOMO-LUMO gap of the parent benzimidazole core.

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | -6.15 | Indicates electron-donating capability |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -1.25 | Indicates electron-accepting capability |

| ΔE (HOMO-LUMO Energy Gap) | 4.90 | Relates to chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. dergipark.org.tr

For 1H-Benzimidazole, 6-bromo-2-(2-furanyl)-, an MEP map would likely show negative potential localized around the imidazole nitrogen atom (position 3) and the oxygen atom of the furan ring, indicating these are the primary sites for hydrogen bond acceptance. nih.gov Conversely, the most positive potential would be found around the hydrogen atom attached to the imidazole nitrogen, confirming its role as a strong hydrogen bond donor. dergipark.org.tr Understanding these reactive sites is essential for predicting intermolecular interactions and metabolic transformations.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

The primary contributions to the stability of the molecule are expected to come from the delocalization of lone pair (LP) electrons from the heteroatoms (nitrogen and oxygen) into the antibonding π* orbitals of the aromatic rings. Specifically, the lone pairs of the nitrogen atoms in the benzimidazole ring and the oxygen atom of the furan ring participate in strong hyperconjugative interactions with the π-systems of their respective rings. These interactions, often referred to as n → π* transitions, result in a dispersal of electron density across the molecule, which is a key factor in the stabilization of its electronic structure. acadpubl.eu

Predicted NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) of Imidazole | π* (C=C) in Benzimidazole Ring | High | Intra-ring resonance |

| LP (O) of Furan | π* (C=C) in Furan Ring | High | Intra-ring resonance |

| π (C=C) in Benzimidazole | π* (C=C) in Benzimidazole | Moderate | π-π* conjugation |

| π (C=C) in Furan | π* (C=C) in Furan | Moderate | π-π* conjugation |

| LP (Br) | σ* (C-C) in Benzene Ring | Low | Hyperconjugation |

Conformational Analysis and Three-Dimensional Structure Prediction

Computational modeling predicts that the most stable conformation (the global minimum on the potential energy surface) is one where the two rings are nearly coplanar. This arrangement maximizes the π-orbital overlap between the two aromatic systems, facilitating electronic conjugation, which contributes to the molecule's stability. However, minor deviations from absolute planarity may occur due to steric repulsion between the hydrogen atoms on the adjacent rings.

The bond lengths and angles within the molecule are predicted to be consistent with those of other substituted benzimidazole and furan derivatives. researchgate.net The C-Br bond length will be typical for a bromine atom attached to an aromatic ring. The internal angles of the five-membered imidazole and furan rings and the six-membered benzene ring will exhibit values characteristic of their respective aromatic structures.

Predicted Geometrical Parameters for 1H-Benzimidazole, 6-bromo-2-(2-furanyl)-

| Parameter | Predicted Value |

|---|---|

| Benzimidazole C2 - Furan C2 Bond Length | ~1.46 Å |

| Benzene C6 - Bromine Bond Length | ~1.90 Å |

| Benzimidazole-Furan Dihedral Angle | 5-20° |

| N-C-N Angle in Imidazole Ring | ~113° |

| C-O-C Angle in Furan Ring | ~106° |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.comijpsr.com For a class of compounds like 1H-Benzimidazole, 6-bromo-2-(2-furanyl)- derivatives, QSAR models can be invaluable for predicting their potential biological efficacy and guiding the synthesis of new, more potent analogues. researchgate.netnih.gov

A QSAR study on this scaffold would involve generating a dataset of analogues with varying substituents and their corresponding measured biological activities (e.g., IC50 values against a specific enzyme or cell line). A wide range of molecular descriptors, which are numerical representations of the compounds' physicochemical properties, would then be calculated. These descriptors fall into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Key Descriptor Classes in a Hypothetical QSAR Model

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

|---|---|---|

| Hydrophobic | LogP (Octanol-water partition coefficient) | Can be positive or negative, depending on the target's binding pocket. |

| Electronic | Dipole Moment, Hammett constants | Influences electrostatic interactions with the biological target. |

| Topological | Topological Polar Surface Area (TPSA) | Often negatively correlated with cell permeability. |

| Steric/Shape | Molecular Weight, Molar Refractivity | Affects how the molecule fits into the binding site. |

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to assess the viability of a compound as a potential drug candidate. nih.gov For 1H-Benzimidazole, 6-bromo-2-(2-furanyl)-, computational models can provide crucial insights into its pharmacokinetic and safety profiles, helping to identify potential liabilities before extensive experimental testing. nih.gov

Drug-likeness is often initially assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. jcchems.com Benzimidazole derivatives often show favorable drug-like properties. nih.gov

ADMET predictions for this compound suggest good potential for oral bioavailability, with high predicted human intestinal absorption (HIA). Its metabolism is predicted to be mediated primarily by Cytochrome P450 enzymes, with potential inhibition of specific isoforms. A key consideration is its ability to cross the blood-brain barrier (BBB); predictions can indicate whether the compound is likely to be CNS-active or peripherally restricted. Toxicity predictions, such as the AMES test for mutagenicity and carcinogenicity, are crucial for gauging the compound's safety profile. researchgate.net

Predicted ADMET and Drug-Likeness Profile

| Property | Parameter | Predicted Value/Outcome | Implication |

|---|---|---|---|

| Drug-Likeness | Lipinski's Rule of Five | Compliant | Good potential for oral bioavailability. |

| Molecular Weight | ~265 g/mol | Within the acceptable range (<500). | |

| Absorption | Human Intestinal Absorption (HIA) | High | Likely well-absorbed from the gut. |

| Caco-2 Permeability | Moderate to High | Indicates good potential for passive diffusion across cell membranes. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicted to cross | Potential for CNS activity. |

| Plasma Protein Binding | High | May affect the free concentration of the drug. | |

| Metabolism | CYP450 2D6 Inhibition | Potential Inhibitor | Risk of drug-drug interactions. |

| Toxicity | AMES Mutagenicity | Non-mutagenic | Low risk of genetic damage. |

| hERG Inhibition | Low to Moderate Risk | Needs experimental validation for cardiac safety. |

Applications and Future Research Directions for 1h Benzimidazole, 6 Bromo 2 2 Furanyl

Potential as a Lead Compound for the Development of Novel Therapeutic Agents

1H-Benzimidazole, 6-bromo-2-(2-furanyl)- holds significant promise as a lead compound for the development of new therapeutic agents. The benzimidazole (B57391) core is a versatile pharmacophore that can readily interact with a variety of biological targets through hydrogen bonding, π–π stacking, and metal ion interactions. isca.me The diverse biological activities associated with benzimidazole derivatives, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, underscore the potential of this structural motif. nih.govisca.mectppc.orgijpsjournal.com

The presence of a bromine atom at the 6-position can enhance the biological activity of the molecule. Halogenated compounds often exhibit increased lipophilicity, which can improve membrane permeability and cellular uptake. Furthermore, bromine can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to the binding affinity of a ligand to its target protein. Studies on other benzimidazole derivatives have shown that bromo-substituted compounds can be more biologically active than their non-halogenated or nitro-substituted counterparts. nih.gov

The combination of the benzimidazole core, the bromo substituent, and the furan (B31954) ring in 1H-Benzimidazole, 6-bromo-2-(2-furanyl)- creates a molecule with a unique set of physicochemical properties that make it an attractive starting point for drug discovery programs.

Design of Novel Analogues with Enhanced Potency, Selectivity, and Reduced Off-Target Effects

The design of novel analogues of 1H-Benzimidazole, 6-bromo-2-(2-furanyl)- with improved pharmacological profiles is a key area for future research. Structure-activity relationship (SAR) studies of benzimidazole derivatives have provided valuable insights into how modifications at different positions of the benzimidazole ring can impact potency, selectivity, and off-target effects. nih.govrroij.com

Table 1: Key Positions for Analogue Design and Their Potential Impact

| Position of Modification | Potential Impact on Pharmacological Properties | Rationale |

| N1-position | Altered solubility, metabolic stability, and target engagement. | Introduction of various substituents, such as alkyl or benzyl (B1604629) groups, can modulate the compound's physicochemical properties and introduce new interaction points with the target. nih.gov |

| C2-position (furan ring) | Modified binding affinity and selectivity. | Substitution on the furan ring or its replacement with other five-membered heterocyclic rings like thiophene (B33073) or pyrrole (B145914) can fine-tune electronic and steric properties. nih.gov |

| C5/C6-position | Enhanced potency and altered pharmacokinetic profile. | The position and nature of the halogen (e.g., replacing bromine with chlorine or iodine) or introducing other electron-withdrawing or electron-donating groups can significantly influence activity. nih.gov |

Systematic modifications at these key positions can lead to the identification of analogues with enhanced therapeutic efficacy. For example, the introduction of different substituents on the furan ring could lead to more specific interactions with the target protein, thereby increasing potency and reducing the likelihood of off-target effects. Similarly, modifications at the N1-position of the benzimidazole ring can be used to optimize the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Integration with Combination Therapy Approaches for Complex Diseases

For complex multifactorial diseases such as cancer, combination therapy has become a standard of care. The integration of 1H-Benzimidazole, 6-bromo-2-(2-furanyl)- or its optimized analogues into combination therapy regimens represents a promising strategy. Benzimidazole derivatives have been shown to target various cellular pathways that are crucial for cancer cell survival and proliferation, such as microtubule dynamics. nih.gov

Combining a compound like 1H-Benzimidazole, 6-bromo-2-(2-furanyl)- with existing chemotherapeutic agents could lead to synergistic effects, overcome drug resistance, and allow for the use of lower, less toxic doses of each agent. For instance, if an analogue of this compound is found to inhibit a specific kinase involved in a cancer signaling pathway, it could be combined with a cytotoxic agent that acts through a different mechanism, such as DNA damage.

Future research should focus on identifying rational drug combinations by elucidating the precise mechanism of action of 1H-Benzimidazole, 6-bromo-2-(2-furanyl)- derivatives. Preclinical studies using relevant cell culture and animal models would be essential to evaluate the efficacy and safety of such combination therapies.

Exploration of New Biological Targets and Signaling Pathways

While benzimidazole derivatives are known to interact with a range of biological targets, the exploration of new targets and signaling pathways for 1H-Benzimidazole, 6-bromo-2-(2-furanyl)- is a crucial area for future investigation. The unique structural features of this compound may confer affinity for novel protein targets that have not been previously associated with the benzimidazole scaffold.

Modern drug discovery approaches, such as phenotypic screening and chemoproteomics, can be employed to identify the molecular targets of this compound. Phenotypic screening involves testing the compound in various disease-relevant cellular assays to identify a desired biological response, followed by target deconvolution to identify the responsible protein. Chemoproteomics techniques can be used to directly identify the protein binding partners of the compound in a complex biological sample.

The identification of novel targets could open up new therapeutic applications for 1H-Benzimidazole, 6-bromo-2-(2-furanyl)- and its analogues. For example, if the compound is found to modulate a key protein in a neurodegenerative disease pathway, it could be developed as a novel treatment for that condition. The benzimidazole scaffold has already been explored for its potential in Alzheimer's disease by targeting enzymes like cholinesterases and secretases. orientjchem.org

Advanced Synthetic Methodologies for Scalable and Cost-Effective Production

The development of advanced synthetic methodologies is critical for the scalable and cost-effective production of 1H-Benzimidazole, 6-bromo-2-(2-furanyl)- and its analogues, which is a prerequisite for preclinical and clinical development. Traditional methods for benzimidazole synthesis often involve harsh reaction conditions and may not be suitable for large-scale production.

Modern synthetic approaches, such as microwave-assisted synthesis and flow chemistry, offer significant advantages in terms of reduced reaction times, increased yields, and improved safety profiles. mdpi.com For instance, the condensation of a substituted o-phenylenediamine (B120857) with a furan-2-carboxaldehyde derivative can be efficiently carried out under microwave irradiation. researchgate.net

Furthermore, the development of one-pot, multi-component reactions for the synthesis of substituted benzimidazoles is an attractive strategy for improving efficiency and reducing waste. mdpi.com Research into scalable and cost-effective routes for the synthesis of key starting materials, such as 4-bromo-1,2-phenylenediamine, is also essential. researchgate.netresearchgate.net A recent study described a kilogram-scale synthesis of a bipyridinyl benzimidazole derivative, highlighting the feasibility of producing complex benzimidazoles on a large scale. mdpi.com

Multi-Parameter Optimization Strategies for Drug Candidate Identification

The identification of a successful drug candidate requires a delicate balance of multiple properties, including potency, selectivity, pharmacokinetic profile, and safety. Multi-parameter optimization (MPO) is a crucial strategy in modern drug discovery that aims to simultaneously optimize these diverse parameters. nih.govacs.org

In the context of 1H-Benzimidazole, 6-bromo-2-(2-furanyl)-, MPO strategies can be employed to guide the design and selection of analogues with the highest probability of success. This involves the use of computational models and scoring functions to predict the properties of virtual compounds before they are synthesized.

Table 2: Parameters for Multi-Parameter Optimization of Benzimidazole Derivatives

| Parameter Category | Specific Parameters to Optimize | Importance in Drug Discovery |

| Potency & Selectivity | Target binding affinity (IC50/Ki), selectivity against related targets. | Ensures efficacy and minimizes off-target effects. |

| ADME Properties | Solubility, permeability, metabolic stability, plasma protein binding. | Determines the bioavailability and duration of action of the drug. |

| Safety/Toxicity | Cytotoxicity, hERG inhibition, phospholipidosis, genotoxicity. | Critical for ensuring the safety of the drug candidate. |

| Physicochemical Properties | Molecular weight, lipophilicity (logP/logD), polar surface area. | Influences many of the ADME and safety parameters. |

By integrating these parameters into a holistic MPO approach, researchers can more efficiently navigate the complex chemical space and identify drug candidates with an optimal balance of properties, thereby increasing the likelihood of successful clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.